Fucoserratene
Description
Contextualization of Fucoserratene within Marine Infochemical Research
Marine chemical ecology investigates the chemical interactions that occur between marine organisms, influencing their behavior, community structure, and ecosystem function. mdpi.comsi.edu Infochemicals, a broad category of chemical signals, are central to these interactions, facilitating processes such as prey recognition, predator avoidance, settlement cues, and reproduction. frontiersin.org this compound fits within this framework as a prominent example of a sex pheromone in brown algae. askfilo.comchegg.com Pheromones are a specific type of infochemical used for communication within the same species, often related to reproduction. mdpi.com The release of this compound by female gametes of certain brown algae attracts motile male gametes, a crucial step for successful fertilization in the aquatic environment. mdpi.comepfl.ch This chemotactic response ensures the proximity of gametes, enhancing the efficiency of sexual reproduction in these sessile or semi-sessile organisms. mdpi.com While chemical ecology in terrestrial systems is well-established, the understanding of VOCs and other infochemicals in aquatic food webs is still developing, highlighting the importance of studying compounds like this compound. tandfonline.com
Historical Trajectories and Milestones in this compound Studies
The investigation into chemical communication in brown algae dates back to observations in the 19th century regarding the attraction of Fucus spermatozoids to eggs. kyoto-u.ac.jp However, the chemical identification of the substances responsible for this attraction came much later. A significant milestone was achieved in 1973 when this compound was successfully isolated and identified as a volatile attractant from the eggs and oogonia of the dioecious brown alga Fucus serratus. kyoto-u.ac.jp This isolation was a crucial step, moving from observing a biological phenomenon to identifying the specific molecule mediating it. Following its isolation, the structure of this compound was confirmed as (3E, 5Z)-octa-1,3,5-triene through synthesis and biological activity testing. kyoto-u.ac.jp This period marked the beginning of the structural elucidation of algal pheromones, with this compound being one of the early examples alongside ectocarpene, isolated from Ectocarpus siliculosus in 1971. kyoto-u.ac.jpgerli.com Subsequent research has focused on understanding its presence in other Fucus species, its biosynthesis, and the specificity of the chemotactic response it elicits. epfl.chkyoto-u.ac.jp The development of sensitive analytical techniques has been crucial in detecting and identifying these volatile compounds which are often present in very low concentrations. epfl.ch
Methodological Frameworks for Investigating this compound's Chemoecological Significance
Investigating the chemoecological significance of this compound involves a combination of isolation, identification, synthesis, and bioassay techniques. Given its volatile nature, methods for collecting volatile organic compounds (VOCs) from algae are essential. Headspace solid-phase microextraction (HS-SPME) is a commonly used technique to sample the volatile compounds released into the air above algal samples without the need for extensive solvent extraction, which can sometimes introduce artifacts. plos.orgmdpi.comnih.gov Hydrodistillation is another method used for isolating volatile and less-volatile compounds. mdpi.comnih.gov
Following collection, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary analytical technique for separating, identifying, and quantifying this compound. plos.orgmdpi.comnih.gov Comparing the retention indices and mass spectra of isolated compounds with those of synthetic standards is crucial for accurate identification. researchgate.net
Bioassays are fundamental to confirming the biological activity of this compound and understanding its ecological role. Quantitative assays for gamete chemotaxis have been developed to assess the specificity and sensitivity of the response of male gametes to known concentrations of this compound or its synthetic analogues. uchicago.edu These assays often involve observing the movement of male gametes in the presence of a pheromone source, such as a capillary tube or a bead containing the compound. kyoto-u.ac.jpuchicago.edu Detailed research findings from such bioassays have demonstrated that this compound acts as a chemoattractant for male gametes in Fucus species. mdpi.comkyoto-u.ac.jp While this compound is a potent attractant, studies have also explored the activity of its stereoisomers and related compounds to understand the structural requirements for activity and the specificity of the algal chemoreceptor systems. pnas.org
The biosynthesis of this compound has also been a subject of research, with studies suggesting it is derived from fatty acids through oxidative degradation involving lipoxygenase and hydroperoxide lyase enzymes. mdpi.comgerli.com This biosynthetic pathway highlights the connection between primary metabolism and the production of ecologically active infochemicals.
While specific detailed data tables were not consistently available across the search results in a format suitable for direct inclusion and interactive presentation, the research findings consistently demonstrate this compound's role as a male gamete attractant in Fucus species and its identification through GC-MS and bioassays. For instance, studies have reported the percentage of this compound in the headspace of certain algae. plos.orgplos.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
33580-05-1 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
InChI Key |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
SMILES |
CCC=CC=CC=C |
Isomeric SMILES |
CC/C=C\C=C\C=C |
Canonical SMILES |
CCC=CC=CC=C |
Purity |
90% min. |
Synonyms |
1,3E,5Z-Octatriene |
Origin of Product |
United States |
Ii. Biological Production and Biosynthetic Pathways of Fucoserratene
Phylogenetics and Distribution of Fucoserratene-Producing Organisms
This compound production has been observed in organisms belonging to the Heterokontophyta, a diverse group that includes both diatoms and brown algae.
This compound Production in Freshwater Diatom Species (e.g., Asterionella formosa)
The freshwater diatom Asterionella formosa is a known producer of this compound. The biosynthesis in A. formosa involves the action of a 12-lipoxygenase and a corresponding hydroperoxide lyase, classifying this compound as a product of oxylipin biogenesis in this organism. While the biological functions of such compounds in diatoms are less studied compared to brown algae, they are products of the same oxylipin biogenesis pathway.
This compound Production in Marine Brown Algae (e.g., Fucus serratus, Halopteris filicina)
This compound was initially recognized for its role in marine brown algae. In Fucus serratus, commonly known as toothed wrack, this compound functions as a female sex attractant, guiding male gametes towards the eggs. This chemotactic activity is crucial for successful external fertilization in these algae. The marine brown alga Halopteris filicina has also been identified as a producer of this compound, which is present in its headspace volatile organic compounds. This compound was found to be one of the dominant C8-compounds in the headspace of H. filicina.
Comparative Analysis of this compound Presence Across Diverse Phyla
The occurrence of this compound in both diatoms (Bacillariophyceae) and brown algae (Phaeophyceae) highlights a shared metabolic capability within the Heterokontophyta. This suggests a conserved biosynthetic pathway for this compound across these evolutionarily related groups. While its role as a sex pheromone is well-established in brown algae, its function in diatoms may extend to other ecological interactions, such as defense.
Table 1: Organisms Producing this compound
| Organism | Phylum | Habitat | Key Role/Context |
| Asterionella formosa | Bacillariophyceae | Freshwater | Oxylipin biogenesis product. |
| Fucus serratus | Phaeophyceae | Marine | Female sex attractant (pheromone). |
| Halopteris filicina | Phaeophyceae | Marine | Component of headspace VOCs. |
Enzymatic Mechanisms of this compound Biogenesis
The biosynthesis of this compound proceeds through a series of enzymatic steps within the lipoxygenase pathway.
Role of Lipoxygenases in Polyunsaturated Fatty Acid Transformation
Lipoxygenases (LOXs) are the initial enzymes involved in the biosynthesis of this compound. These enzymes catalyze the stereospecific and regiospecific dioxygenation of polyunsaturated fatty acids, introducing a hydroperoxide group. In the case of this compound production in Asterionella formosa, a 12-lipoxygenase is specifically involved, acting on a polyunsaturated fatty acid precursor. Diatom lipoxygenases are known to utilize C16, C20, and C22 polyunsaturated fatty acids as substrates.
Hydroperoxide Lyase Activity in this compound Formation
Following the lipoxygenase reaction, hydroperoxide lyases (HPLs) are responsible for the cleavage of the resulting fatty acid hydroperoxides. This enzymatic cleavage breaks a carbon-carbon bond adjacent to the hydroperoxide group, leading to the formation of volatile aldehydes and omega-oxo acids. In the biosynthesis of this compound, a hydroperoxide lyase acts on the hydroperoxide intermediate generated by the lipoxygenase, resulting in the formation of the C8 hydrocarbon this compound and a corresponding oxo acid, such as 12-oxododeca-(5Z,8Z,10E)-trienoic acid. The concerted action of lipoxygenase and hydroperoxide lyase is a common mechanism for the production of volatile organic compounds derived from fatty acids in plants and algae.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Enzyme Commission (EC) Number (if available) | Role in this compound Biogenesis |
| Lipoxygenase (LOX) | EC 1.13.11.- | Catalyzes the dioxygenation of polyunsaturated fatty acids to form hydroperoxides. |
| Hydroperoxide Lyase (HPL) | EC 4.2.99.- | Catalyzes the cleavage of fatty acid hydroperoxides, yielding this compound and an oxo acid. |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 5367475 |
| Eicosapentaenoic acid | 446284 |
| Linoleic acid | 5280450 |
| α-Linolenic acid | 5280934 |
| 12-oxododeca-(5Z,8Z,10E)-trienoic acid | 9548789 |
| Lipoxygenase | 135321828 (Example for a specific LOX inhibitor) |
| Hydroperoxide Lyase | Not available as a single CID for the enzyme class. |
Precursor Fatty Acid Involvement (e.g., Eicosapentaenoic Acid) in this compound Biosynthesis
Research indicates that polyunsaturated fatty acids serve as crucial precursors in the biosynthesis of this compound. While the precise pathway can vary depending on the organism, studies have explored the involvement of medium-chain, multiply unsaturated fatty acids. For instance, experiments with double-bond-deuterated nona-3,6-dienoic acid demonstrated its conversion to this compound in Senecio isatideus, suggesting that pools of such fatty acids contribute to the synthesis of highly unsaturated hydrocarbons like this compound. nih.gov This highlights the role of specific fatty acid structures with defined double bond positions as direct precursors.
Eicosapentaenoic acid (EPA), a 20-carbon omega-3 fatty acid, is a well-known polyunsaturated fatty acid found in various marine organisms, including algae. wikipedia.orgfishersci.canih.gov While EPA itself is a larger fatty acid, its biosynthesis involves a series of desaturation and elongation reactions from shorter precursors, such as alpha-linolenic acid (ALA). wikipedia.org The involvement of EPA or its metabolic derivatives as precursors for this compound, a C8 hydrocarbon, would necessitate significant enzymatic fragmentation and modification pathways. Studies on the biosynthesis of EPA in organisms like the microalga Porphyridium cruentum have elucidated pathways involving desaturases and elongases acting on fatty acids attached to acyl carrier proteins (ACPs) or phospholipids. nih.govnih.gov The potential link between EPA biosynthesis and this compound production likely lies in the enzymatic cleavage and transformation of longer-chain polyunsaturated fatty acids or their intermediates.
Molecular and Genetic Underpinnings of this compound Biosynthesis
Understanding the biosynthesis of this compound at the molecular level involves identifying the genes encoding the relevant enzymes and the regulatory mechanisms that control their expression.
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The biosynthesis of natural products, including volatile hydrocarbons like this compound, is typically carried out by specific enzymatic machinery encoded by genes often organized in biosynthetic gene clusters (BGCs). biorxiv.orgplos.org While specific genes directly responsible for this compound biosynthesis have been less extensively characterized compared to other well-studied pathways (e.g., polyketides or terpenes), the involvement of enzymes such as desaturases, elongases, and potentially cleavage enzymes is implied by the transformation of fatty acid precursors. wikipedia.orgnih.govnih.gov
Research into the biosynthesis of similar volatile organic compounds derived from fatty acids in other organisms, such as the production of aldehydes and alcohols from linoleic and linolenic acids in plants via the lipoxygenase (LOX) pathway, provides a framework for the types of enzymes potentially involved. researchgate.net These pathways involve lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases. Identifying the specific genes encoding analogous enzymes in this compound-producing organisms is crucial for a complete understanding of the pathway. This often involves genetic and biochemical studies, including enzyme assays and gene knockout experiments.
Regulatory Mechanisms of this compound Production at the Gene Expression Level
The production of secondary metabolites like this compound is often tightly regulated at the gene expression level to ensure synthesis occurs under appropriate conditions, such as during specific life stages or in response to environmental cues. mdpi.comlibretexts.org Regulation can occur at multiple levels, including transcriptional, post-transcriptional, and post-translational control. blackwellpublishing.com
Transcriptional regulation is a primary mechanism, involving the binding of transcription factors to specific DNA sequences (promoters and operators) near the biosynthetic genes, thereby influencing the rate of transcription. libretexts.orgnih.gov These transcription factors can act as activators, increasing gene expression, or repressors, decreasing it. nih.gov The expression of genes within biosynthetic gene clusters is often coordinately regulated, ensuring that all necessary enzymes are available when needed. biorxiv.org
Environmental factors, nutrient availability, and internal cellular signals can all influence the activity of regulatory proteins that control this compound biosynthesis genes. While specific regulatory networks for this compound are still being elucidated, studies on the regulation of other mycotoxin and secondary metabolite biosynthetic pathways in fungi and bacteria provide relevant models. mdpi.comnih.govfrontiersin.org These often involve complex hierarchical regulatory networks, including pathway-specific regulators and global regulators that respond to broader environmental signals. mdpi.com Understanding these regulatory mechanisms is key to potentially manipulating this compound production.
Iii. Ecological and Biological Functions of Fucoserratene
Intraspecific Chemical Communication via Fucoserratene
The primary and most extensively studied role of this compound is as a chemical signal for communication within a species, particularly in the context of sexual reproduction.
This compound is the recognized female sex attractant for the brown algae Fucus serratus and Fucus vesiculosus. nih.govimperial.ac.uk It is released by the female gametes (eggs) to attract the male gametes (spermatozoids), thereby facilitating fertilization in the turbulent marine environment. imperial.ac.ukfrontiersin.org The identification of this compound in the early 1970s was a landmark in understanding the chemical ecology of marine algae, revealing a sophisticated mechanism for ensuring reproductive success. nih.gov This volatile organic compound is a member of a group of C11 hydrocarbons that serve as pheromones in various brown algae, indicating a conserved evolutionary strategy for mate finding.
Table 1: Brown Algae Species Known to Utilize this compound as a Sex Pheromone
| Species | Common Name | Habitat |
|---|---|---|
| Fucus serratus | Toothed Wrack / Serrated Wrack | Rocky shores of the Atlantic coast of Europe |
| Fucus vesiculosus | Bladder Wrack | Coasts of the North Sea, the western Baltic Sea, and the Atlantic and Pacific Oceans |
The process of guiding male gametes to the stationary female egg is known as chemotaxis, and this compound is the chemical cue that initiates this behavior in species like Fucus serratus. nih.govwikipedia.org The biflagellated spermatozoids detect the concentration gradient of this compound diffusing from the egg. This chemical signal is effective over short distances, typically in the micrometre to millimetre range. imperial.ac.uk
Upon detecting the pheromone, the swimming pattern of the sperm changes. While the precise molecular signaling cascade within the Fucus sperm is a complex area of study, research on brown algal chemotaxis, in general, points to the involvement of specific receptors on the sperm's flagella. Binding of the pheromone to these receptors is thought to trigger a cascade of intracellular signals, likely involving calcium ions, which in turn modulates the beating pattern of the two heterokont flagella. researchgate.net This alteration in flagellar movement reorients the sperm's trajectory, causing it to swim up the concentration gradient toward the source of the this compound—the egg. This directed movement significantly increases the probability of a successful sperm-egg collision and subsequent fertilization. imperial.ac.ukresearchgate.net
While this compound's primary role is in the final stages of gamete attraction, its production and release are intrinsically linked to the broader strategy of synchronized reproduction in Fucus species. nih.govethz.ch These algae inhabit the intertidal zone, a challenging environment with fluctuating tides, water motion, and desiccation periods. nih.gov To maximize fertilization success, gametes must be released synchronously when environmental conditions are optimal, such as during calm water periods at high or low tide. nih.gov
The release of gametes in Fucus is cued by environmental factors like the tidal cycle, light, and desiccation stress. nih.govnih.gov This synchronized release ensures that a high concentration of both eggs and sperm are present in the water column at the same time. It is within this context that this compound plays its crucial role. By providing a highly specific, short-range chemical beacon, this compound ensures that once the gametes are released in a coordinated fashion, the motile sperm can efficiently locate the eggs in their immediate vicinity. This chemical synchronization at the micro-level complements the broader environmental synchronization at the macro-level, forming a multi-layered reproductive strategy that enhances the chances of fertilization. imperial.ac.uk
Interspecific Ecological Interactions Mediated by this compound
Beyond its role as a sex pheromone, the release of this compound into the marine environment means it has the potential to be involved in interactions between different species.
Brown algae have evolved a variety of chemical defenses to deter grazing by herbivores. These defenses often involve secondary metabolites that render the algal tissue unpalatable or toxic. While many studies have focused on compounds like phlorotannins and other terpenoids as defensive agents in brown algae, there is evidence that C11 hydrocarbons, the class of compounds to which this compound belongs, can also play a defensive role.
For example, studies on the brown alga Dictyopteris have shown that related C11 sulfur-containing compounds can deter feeding by the amphipod Ampithoe longimana. However, research directly implicating this compound as a defense against amphipods or other herbivores is limited. Some studies have found that certain amphipods are not deterred by, and may even be attracted to, seaweeds that produce chemical compounds that are deterrent to larger herbivores like fish and sea urchins. nih.gov This suggests a complex and often species-specific relationship between algal chemical compounds and the diverse community of marine herbivores. While this compound's primary function is clearly established as a pheromone, its potential secondary role as a defensive compound, particularly against smaller "mesograzers" like amphipods, remains an area for further investigation.
Every algal cell is surrounded by a diffusive boundary layer known as the phycosphere, a chemically rich microenvironment that is a hotspot for interactions with bacteria. Algae release a wide array of organic compounds, including pheromones, into this zone, and these chemicals can mediate complex relationships with the surrounding microbial community.
Bacteria, in turn, communicate using their own chemical signals in a process called quorum sensing. There is growing evidence of "crosstalk" between algae and bacteria, where the chemical cues of one can influence the behavior of the other. For instance, some algal exudates can interfere with bacterial quorum sensing.
While there is currently no direct evidence of this compound acting as a signaling molecule in algal-bacterial interactions, its release into the phycosphere places it at the heart of this chemical communication hub. It is plausible that this hydrocarbon, while primarily intended for conspecifics, could be perceived by or influence the bacteria that inhabit the surface of the alga and its gametes. The precise role, if any, of this compound in this inter-kingdom signaling is not yet understood, but its presence contributes to the complex chemical landscape of the phycosphere where the ecological relationships between algae and their microbial partners are negotiated.
Contributions to Marine Volatile Organic Compound Dynamics
This compound is a notable contributor to the complex mixture of biogenic volatile organic compounds (BVOCs) in the marine atmosphere. As a C11-hydrocarbon, its release from brown algae, particularly species of the genus Fucus, introduces a specific chemical signature into the seawater and subsequently into the marine boundary layer. While global marine BVOC emissions are dominated by compounds like isoprene (B109036) and dimethyl sulfide (B99878) (DMS), localized concentrations of this compound can be significant, especially in coastal areas with extensive seaweed beds.
The emission of this compound and other BVOCs from marine algae is a crucial component of the ocean-atmosphere exchange. These compounds influence atmospheric chemistry, including the formation of secondary organic aerosols (SOAs), which have implications for cloud formation and climate regulation. The specific impact of this compound on these processes is an area of ongoing research, but its chemical structure suggests it can participate in atmospheric oxidation reactions.
The dynamics of this compound in the marine environment are influenced by various factors, including the species of algae, their reproductive stage, and the prevailing environmental conditions. The table below summarizes key aspects of this compound's contribution to marine VOC dynamics.
| Aspect | Description | Significance |
|---|---|---|
| Chemical Nature | Unsaturated C11-hydrocarbon ((1,3E,5Z)-octatriene) | Contributes to the diversity of marine BVOCs and influences local atmospheric chemistry. |
| Primary Source | Brown algae (Phaeophyceae), particularly of the genus Fucus. | Emissions are concentrated in coastal and intertidal zones with high macroalgal biomass. |
| Atmospheric Role | Potential precursor for Secondary Organic Aerosol (SOA) formation. | May influence cloud condensation nuclei concentrations and local climate. |
| Emission Variability | Influenced by algal species, reproductive cycle, and environmental stressors. | Leads to spatial and temporal heterogeneity in marine VOC emissions. |
Environmental and Physiological Context of this compound Release
The release of this compound into the marine environment is not a constant process but is instead modulated by a combination of internal physiological cues and external environmental factors.
Factors Influencing this compound Secretion
The secretion of this compound by brown algae is primarily linked to their reproductive processes, where it acts as a potent pheromone to attract male gametes to the female gametes, thereby facilitating fertilization. However, the rate and timing of its release are influenced by several environmental cues.
Light and Tidal Cycles: The release of gametes, and consequently this compound, in many intertidal brown algae is synchronized with tidal and light cycles. For instance, in Fucus species, gamete release often occurs during low tide periods with calm water conditions, which maximizes the chances of successful fertilization. The presence of light is also a critical factor, with many species exhibiting a diurnal pattern of pheromone release.
Water Movement: Water turbulence can influence the dispersal of this compound in the water column. While some water movement is necessary to carry the pheromone signal, high turbulence can dilute the concentration too rapidly, rendering it ineffective as a chemical cue.
The following table details the primary environmental factors known to influence the secretion of this compound.
| Environmental Cue | Influence on this compound Secretion | Ecological Implication |
|---|---|---|
| Light Availability | Often stimulates gamete and subsequent pheromone release. | Synchronizes reproductive efforts with periods of optimal photosynthetic activity. |
| Tidal Rhythms | Release is often timed with low tide in intertidal species. | Increases the probability of fertilization in a specific, localized environment. |
| Water Temperature | Affects the timing of the reproductive season and metabolic rates of production. | Ensures reproduction occurs under favorable conditions for offspring survival. |
| Salinity | Extreme salinity can induce stress and inhibit reproductive processes. | Restricts the distribution of species and their reproductive success to suitable estuarine or coastal waters. |
| Water Motion | Moderate flow aids in dispersal, while high turbulence can hinder chemical signaling. | Balances the need for signal propagation with maintaining an effective concentration. |
Inactivation and Degradation Pathways in the Marine Environment
Once released into the seawater, this compound is subject to various processes that lead to its inactivation and degradation. These pathways are crucial for clearing the chemical signal from the environment, ensuring that it remains a transient and precise cue for fertilization.
Biotic Degradation: Marine microorganisms, including bacteria and fungi, are likely the primary agents of this compound degradation. These microbes can utilize hydrocarbons as a carbon and energy source. The presence of a diverse microbial community in the phycosphere (the area immediately surrounding the alga) can lead to the rapid breakdown of this compound. The specific enzymatic pathways involved in the microbial degradation of this compound are not well-characterized but are presumed to involve oxidation of the unsaturated hydrocarbon chain.
Abiotic Degradation: this compound, with its multiple double bonds, is susceptible to abiotic degradation processes. Photodegradation, through the action of sunlight, can lead to the breakdown of the molecule, particularly in the upper layers of the water column. Chemical oxidation by reactive oxygen species present in seawater can also contribute to its degradation.
Physical Processes: Physical processes such as advection and diffusion play a significant role in reducing the concentration of this compound in the immediate vicinity of its source. The compound's volatility also leads to its flux from the sea surface into the atmosphere, where it can undergo further atmospheric chemical reactions.
The table below outlines the known and hypothesized degradation pathways for this compound in the marine environment.
| Degradation Pathway | Mechanism | Environmental Significance |
|---|---|---|
| Microbial Degradation | Enzymatic breakdown by marine bacteria and fungi. | Primary mechanism for the biological turnover of this compound, recycling its carbon back into the microbial loop. |
| Photodegradation | Breakdown of the molecule by ultraviolet (UV) radiation from sunlight. | Important in clear, shallow waters where light penetration is high. |
| Chemical Oxidation | Reaction with dissolved reactive oxygen species in seawater. | Contributes to the abiotic breakdown of the pheromone. |
| Volatilization | Transfer from the sea surface to the atmosphere due to its volatile nature. | Removes the compound from the aqueous phase and introduces it to atmospheric processes. |
| Physical Dispersal | Dilution of the pheromone concentration through advection and diffusion. | Reduces the signal strength away from the source, ensuring its localized effect. |
Iv. Synthetic Methodologies for Fucoserratene and Analogues
Total Chemical Synthesis of Fucoserratene
The total synthesis of this compound, chemically known as (3Z,5E)-1,3,5-octatriene, requires precise control over the geometry of the C3-C4 and C5-C6 double bonds. The development of stereoselective methods has been crucial to achieving an efficient synthesis of the correct isomer.
The primary challenge in synthesizing this compound is the stereoselective construction of the conjugated triene system with the specific (3Z, 5E) configuration. Research has demonstrated the systematic synthesis of all four possible cis/trans isomers of 1,3,5-octatriene (B1147755) to prove that the natural pheromone possesses the 1,3-trans,5-cis configuration, which corresponds to (3E,5Z)-octa-1,3,5-triene. researchgate.net However, for the synthesis of the (3Z,5E)-isomer, specific stereoselective strategies are required.
Approaches often rely on building the triene backbone sequentially, where the stereochemistry of each double bond is set independently. This allows for the specific formation of the Z (cis) and E (trans) geometries at the desired positions. Highly stereoselective methods are employed to introduce these geometric isomers, often involving reactions where the transition state geometry dictates the final product's stereochemistry. rsc.orgresearchgate.net The choice of reactants, catalysts, and reaction conditions is paramount in directing the stereochemical outcome.
Several key reactions are cornerstones in the synthesis of this compound and other polyenes. The Wittig reaction, in particular, has proven to be a powerful tool for creating carbon-carbon double bonds with defined stereochemistry. wikipedia.orgmasterorganicchemistry.com
Wittig Reaction: This reaction involves the interaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com Its utility in this compound synthesis lies in its ability to control the stereochemistry of the resulting alkene. researchgate.net
Non-stabilized ylides (where the R group is alkyl) typically react with aldehydes to produce Z-alkenes (cis). sci-hub.seorganic-chemistry.org
Stabilized ylides (where the R group is an electron-withdrawing group) predominantly yield E-alkenes (trans). sci-hub.seorganic-chemistry.org
By carefully selecting the appropriate ylide and carbonyl compound, chemists can stereoselectively form the Z and E double bonds required for the this compound structure. For instance, a new synthetic route for this compound has been developed where the key step is the stereoselective formation of double bonds using the Wittig reaction. researchgate.net
Cycloaddition Reactions: While not as commonly cited for the direct synthesis of a simple acyclic triene like this compound, cycloaddition reactions represent a major strategy in the synthesis of more complex natural products. nih.govscience.gov These reactions, such as the Diels-Alder reaction, form cyclic structures which can then be modified through subsequent reactions (e.g., ring-opening) to generate specific acyclic stereochemistries. acs.org Reactions like the Pauson-Khand reaction ([2+2+1] cycloaddition) and cobalt-mediated [2+2+2] cycloadditions are powerful methods for constructing complex carbocyclic frameworks that are prevalent in many natural products. science.govuwindsor.ca These strategies offer alternative, though often more indirect, pathways to polyene systems.
Preparation of this compound Derivatives and Related Polyunsaturated Hydrocarbons
The synthesis of this compound derivatives and analogues is important for understanding how its structure relates to its biological function. These studies help to identify the key structural features necessary for its pheromonal activity.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how a molecule's structure correlates with its biological activity. nih.govrsc.org In the context of this compound, synthesizing analogues allows researchers to probe which parts of the molecule are essential for receptor binding and eliciting a biological response.
Analogues can be designed with variations in:
Chain length: To determine the optimal length for activity.
Double bond position and geometry: To assess the importance of the specific conjugated triene system.
Terminal functional groups: To explore other potential interaction points.
By synthesizing and testing these modified structures, a detailed map of the structural requirements for activity can be developed. mdpi.comnih.gov For example, halogenated derivatives of other bioactive compounds have been shown to be more potent or selective inhibitors of enzymes. researchgate.net Such findings guide the design of new, potentially more potent or stable pheromone analogues.
The development of novel and efficient synthetic routes is a constant goal in organic chemistry. semanticscholar.org For pheromones like this compound, exploring alternative pathways can lead to more cost-effective, scalable, or environmentally friendly syntheses. A new procedure for preparing this compound and related natural alkatrienes has been developed, highlighting the ongoing search for improved methods. researchgate.net
The exploration of alternative routes often involves employing different types of key reactions or strategic approaches. For instance, instead of a Wittig-based approach, one might explore olefin metathesis or palladium-catalyzed cross-coupling reactions (like the Sonogashira coupling followed by selective reduction) to form the polyene system. semanticscholar.org The total synthesis of complex natural products often showcases innovative strategies and reactions that can be adapted for the synthesis of other classes of compounds, including pheromones. nih.gov These explorations expand the synthetic chemist's toolkit and can provide access to novel analogues that were previously difficult to obtain.
V. Analytical Techniques for Fucoserratene Research
Chromatographic and Spectrometric Approaches for Detection and Quantification
Chromatography and mass spectrometry are fundamental tools for the separation, detection, and quantification of volatile organic compounds. Their coupling provides a powerful platform for analyzing complex mixtures containing fucoserratene. clariant.comrssl.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. filab.frmeasurlabs.comthermofisher.com In the context of this compound research, GC-MS is essential for separating this compound from other volatile metabolites in algal extracts or headspace samples. semanticscholar.orgmdpi.combiomedpharmajournal.orgchemrxiv.org The GC component separates compounds based on their boiling points and interactions with the stationary phase, while the MS detector provides mass spectral data that aids in identification and quantification. measurlabs.comthermofisher.com Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic and reproducible fragmentation patterns that can be matched against spectral libraries for compound identification. mdpi.comthermofisher.com High-resolution GC-MS systems can provide accurate mass measurements, allowing for the determination of elemental formulas and increasing confidence in compound identification. mdpi.comthermofisher.com
Studies investigating volatile constituents from algae, including those producing this compound, frequently employ GC-MS. semanticscholar.orgresearchgate.netresearchgate.net For instance, GC-MS analysis of the headspace of Halopteris filicina identified this compound as one of the volatile compounds present. researchgate.net GC-MS is also applied in broader metabolomic studies of volatile compounds from various biological sources, highlighting its versatility in analyzing diverse volatile profiles. biomedpharmajournal.orgchemrxiv.orgthermofisher.comdb-thueringen.de
Headspace Solid-Phase Microextraction (HS-SPME) for this compound Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique often coupled with GC-MS for the analysis of volatile compounds. mdpi.comnih.gov HS-SPME involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber coating. The fiber is then inserted into the GC injector, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS analysis. mdpi.com
This technique is particularly useful for profiling volatile organic compounds, including pheromones like this compound, released by organisms like algae. scispace.comdntb.gov.uamendeley.com HS-SPME offers advantages such as solvent-free extraction, minimal sample preparation, and the ability to sample volatiles directly from the headspace, which can be crucial for studying signaling molecules released into the environment. science.gov Research on the volatile profiles of algae has utilized HS-SPME-GC-MS to identify and characterize compounds like this compound and other C11 hydrocarbons. scispace.comdntb.gov.uamendeley.comresearchgate.net For example, HS-SPME coupled with GC-MS/FID was used to investigate the volatile organic compounds of several algae and seagrass species from the Adriatic Sea, successfully identifying this compound in the headspace of Halopteris filicina. researchgate.net
Advanced Spectroscopic Methods for Structural Elucidation of Related Compounds
While GC-MS is powerful for identification and quantification, advanced spectroscopic methods are essential for detailed structural elucidation, particularly for determining the stereochemistry of complex molecules related to this compound. clariant.comrssl.comjeolusa.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure and stereochemistry of organic molecules. jeolusa.comttu.eduwordpress.comscribd.comnih.govunimo.itleibniz-fmp.delibretexts.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule. ttu.edulibretexts.org For compounds like this compound, which can exist as different isomers, NMR spectroscopy, particularly using techniques like 1H and 13C NMR, is invaluable for confirming the proposed structure and determining the configuration of double bonds and chiral centers if present. jeolusa.comttu.eduwordpress.comunimo.it
Multidimensional NMR techniques, such as COSY and NOESY, provide through-bond and through-space correlation information, further aiding in the complete assignment of signals and the elucidation of relative stereochemistry. jeolusa.comwordpress.com While direct NMR analysis of highly volatile, low-concentration compounds like this compound in complex biological matrices can be challenging, NMR is crucial for the structural confirmation of isolated and purified this compound or its synthetic standards. researchgate.net NMR is widely recognized as a key technique for confirming the novelty and structure of new compounds in chemical and biological research. rssl.comjeolusa.com
Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS2 or MS-MS, involves multiple stages of mass analysis, typically with fragmentation occurring between the stages. chromatographyonline.compremierbiosoft.comenovatia.comresearchgate.nethpst.cz This technique provides detailed structural information by fragmenting selected ions (precursor ions) and analyzing the resulting fragment ions. premierbiosoft.comenovatia.comresearchgate.net The fragmentation patterns obtained in MS/MS can reveal the substructures within a molecule and help in confirming its identity or elucidating the structure of an unknown compound. chromatographyonline.compremierbiosoft.comresearchgate.nethpst.cz
For this compound and related compounds, MS/MS can be used to generate characteristic fragment ions that provide insights into the molecule's double bond positions and branching patterns. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be employed to break specific bonds and produce informative fragment ions. premierbiosoft.com Analyzing these fragmentation patterns, often with the aid of spectral databases and software, assists in confirming the proposed structure or differentiating between isomeric compounds. thermofisher.comresearchgate.nethpst.cz MS/MS is a powerful tool in metabolomics and structural elucidation studies, complementing the information obtained from GC-MS and NMR. thermofisher.comchromatographyonline.compremierbiosoft.comresearchgate.netresearchgate.net
Methodological Advancements in this compound Analysis
Advancements in analytical methodologies continue to improve the sensitivity, selectivity, and throughput of this compound analysis. These include developments in sample preparation techniques, chromatographic columns, and mass spectrometry instrumentation. For instance, the coupling of HS-SPME with increasingly sensitive GC-MS systems allows for the detection and profiling of this compound at very low concentrations. mdpi.comnih.gov
Development of Derivatization Techniques for Enhanced Sensitivity and Stability
While GC-MS is powerful, the sensitivity and stability of certain analytes can be improved through derivatization techniques. Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, or detector response. Although this compound itself is a relatively volatile hydrocarbon, derivatization techniques are broadly applied in chemical analysis to address limitations for various compound classes, which can inform potential strategies for this compound analysis or related compounds. For instance, derivatization is commonly used to analyze non-volatile compounds like amino acids by GC, converting them into more volatile derivatives such as trifluoroacetamides or n-butyl esters. scispace.com This principle of modifying compounds to suit the analytical method is crucial for analyzing a wide range of substances, potentially including precursors or metabolites of this compound if they are less amenable to direct GC analysis. The development of novel derivatization agents and simplified procedures, such as esterification in water instead of organic solvents, contributes to improved sensitivity and practicality in trace analysis. science.gov The goal of derivatization is often to increase the signal-to-noise ratio and improve chromatographic separation, leading to lower detection limits.
Challenges and Innovations in Trace Analysis in Complex Biological Matrices
Trace analysis of compounds like this compound in complex biological matrices, such as algal tissues or seawater, presents significant challenges. These matrices contain a vast array of other compounds that can interfere with the isolation, separation, and detection of the target analyte. Matrix effects, including signal suppression or enhancement in mass spectrometry, are common issues that can affect the accuracy and sensitivity of the analysis. researchgate.neticpms.com
Innovations in analytical techniques aim to overcome these challenges. Advanced sample preparation methods are crucial for isolating this compound from the complex matrix while minimizing interference. Techniques like HS-SPME are effective for concentrating volatile compounds from the headspace of samples, reducing the complexity of the matrix injected into the GC-MS system. plos.orgnih.gov
Improvements in chromatographic columns and methods, such as using specific stationary phases and optimized temperature gradients in GC, enhance the separation of this compound from co-eluting compounds. nih.gov
Mass spectrometry has seen significant advancements that improve sensitivity and selectivity for trace analysis. Techniques like tandem mass spectrometry (MS/MS) provide increased specificity by selecting parent ions and then fragmenting them, allowing for the detection of target compounds even in the presence of interfering substances. researchgate.netlongdom.orgchromatographyonline.com High-resolution mass spectrometry (HRMS) offers improved accuracy in mass measurements, which aids in the confident identification of analytes and differentiation from matrix components with similar nominal masses. chromatographyonline.com
Furthermore, novel ionization techniques and interfaces are continuously being developed to improve the ionization efficiency of analytes from complex matrices. mpg.de For example, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with laser postionization (MALDI-2) have demonstrated enhanced sensitivity for the analysis of various compounds in biological tissues. nih.gov While not yet specifically documented for this compound, such innovations in MS technology hold potential for improving the detection limits of trace VOCs in challenging matrices.
The development of more sensitive detectors and data analysis techniques, including multivariate data analysis, also contributes to the ability to detect and quantify trace levels of this compound and other VOCs in complex samples. longdom.orgrsc.org These advancements are critical for understanding the ecological roles of compounds like this compound, which are active at extremely low concentrations. ulb.ac.be
Vi. Future Research Directions and Emerging Paradigms in Fucoserratene Studies
Integrated 'Omics' Approaches to Fucoserratene Biosynthesis and Function
Integrated 'omics' approaches, combining data from multiple biological layers such as metabolites, lipids, and proteins, offer a powerful lens through which to understand complex biological processes like the biosynthesis and functional mechanisms of natural products. These techniques are increasingly being applied to unravel metabolic pathways and identify the enzymes involved univpm.itnih.govnih.govnih.govnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. Applying such integrated strategies to this compound research holds considerable promise for a comprehensive understanding.
Metabolomics and Lipidomics for Comprehensive Pathway Elucidation
Metabolomics, the large-scale study of small molecules (metabolites), and lipidomics, a sub-discipline focusing specifically on lipids, are invaluable tools for exploring metabolic pathways nih.govnih.govfrontiersin.orgmdpi.commdpi.com. By analyzing the complete set of metabolites and lipids within an organism or specific tissue, researchers can identify precursors, intermediates, and related compounds involved in the biosynthesis of a target molecule like this compound. Although specific detailed metabolomic or lipidomic studies on this compound biosynthesis were not extensively detailed in the search results, the biosynthesis of this compound by the freshwater diatom Asterionella formosa has been noted dntb.gov.ua. Future research could leverage advanced mass spectrometry-based metabolomics and lipidomics to profile the metabolic changes during this compound production in algae. This could involve tracking the incorporation of isotopically labeled precursors to map the biosynthetic route and identify key intermediates. The resulting comprehensive metabolic and lipid profiles could provide crucial data for reconstructing the entire biosynthetic pathway, potentially revealing novel enzymatic steps and regulatory mechanisms.
Proteomics to Identify and Characterize Biosynthetic Enzymes
Proteomics, the large-scale study of proteins, is essential for identifying and characterizing the enzymes that catalyze the steps in a biosynthetic pathway nih.govresearchgate.netnih.govfrontiersin.org. By analyzing the protein complement of this compound-producing cells, particularly under conditions where this compound synthesis is active, researchers can identify candidate enzymes. Techniques such as activity-based protein profiling (ABPP) could potentially be employed to selectively label and identify enzymes directly involved in the biosynthetic process based on their catalytic activity nih.govfrontiersin.org. Comparing proteomic profiles of high-producing versus low-producing algal strains or analyzing protein changes in response to environmental cues that trigger pheromone release could help pinpoint relevant enzymes. Subsequent characterization of these identified proteins through methods like recombinant expression and in vitro assays would confirm their roles in this compound biosynthesis.
Advanced Computational Chemistry and Chemoinformatics in this compound Research
Computational chemistry and chemoinformatics offer powerful in silico approaches to complement experimental studies of this compound, enabling predictive modeling and analysis of molecular interactions tarosdiscovery.comschrodinger.comschrodinger.comkallipos.gropenaccessjournals.com.
Predictive Modeling of this compound Biosynthetic Pathways
Computational modeling can play a significant role in predicting and understanding the complex enzymatic reactions involved in this compound biosynthesis. By utilizing techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can model the interactions between potential enzyme candidates and proposed substrates or intermediates kallipos.gropenaccessjournals.com. This can help predict the feasibility of certain reaction steps, identify critical amino acid residues in enzyme active sites, and even suggest alternative biosynthetic routes. Predictive modeling can guide experimental design by prioritizing which enzymes or pathways to investigate further, accelerating the elucidation of the complete biosynthetic machinery.
In Silico Approaches for Pheromone-Receptor Interactions
This compound functions as a pheromone, implying its interaction with specific receptor proteins on target cells researchgate.net. In silico approaches are valuable for studying these pheromone-receptor interactions at a molecular level researchgate.netnih.govelifesciences.orgmdpi.commdpi.com. Techniques like molecular docking can predict how this compound binds to putative receptor structures, identifying potential binding sites and key interaction residues. Molecular dynamics simulations can provide insights into the stability of the pheromone-receptor complex and the conformational changes that may occur upon binding. Homology modeling can be used to build 3D models of this compound receptors if their sequences are known, based on the structures of related receptor proteins. These computational studies can help understand the specificity and sensitivity of this compound perception and inform the design of experiments to identify and characterize the actual receptor(s).
Novel Bioassay Development for Functional Assessment in Ecological Contexts
Understanding the ecological role of this compound requires robust and ecologically relevant bioassays. While the pheromone function in sexual reproduction of Fucus species is known, there may be other, more subtle ecological effects or interactions mediated by this compound that require specific bioassay designs. Developing novel bioassays that mimic natural conditions and measure ecologically relevant endpoints is crucial eje.cznih.govmdpi.comnih.gov. This could involve developing highly sensitive behavioral assays to quantify algal responses to varying concentrations of this compound in a simulated aquatic environment, or assays to assess its potential influence on other organisms within the same ecosystem. Furthermore, bioassays could be designed to investigate the effects of environmental factors on this compound production and release, providing insights into the ecological triggers and context of its function. The development of standardized and reproducible bioassays is essential for comparing results across studies and gaining a comprehensive understanding of this compound's ecological significance.
Q & A
Q. What enzymatic pathways are central to Fucoserratene biosynthesis in diatoms?
this compound is biosynthesized in diatoms such as Asterionella formosa via the oxidative degradation of polyunsaturated fatty acids by 12-lipoxygenase (12-LOX) and hydroperoxide lyase (HPL) . To validate this pathway, researchers should:
- Perform in vitro enzyme activity assays using purified 12-LOX and HPL.
- Use isotopic labeling (e.g., ¹³C or ²H) to track precursor incorporation.
- Analyze intermediates via GC-MS or LC-MS to confirm structural specificity .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- Chromatographic techniques : HPLC or GC coupled with MS for separation and identification of volatile derivatives.
- Spectroscopic methods : NMR (¹H, ¹³C) to resolve double-bond geometry and stereochemistry.
- Enzyme inhibition studies : Use specific LOX inhibitors (e.g., NDGA) to confirm pathway involvement .
Q. How can researchers ensure reproducibility in this compound isolation protocols?
- Standardize diatom culturing conditions (light, temperature, nutrient availability) to minimize batch variability.
- Document extraction solvents (e.g., hexane:ethyl acetate ratios) and purification steps (e.g., column chromatography gradients).
- Include internal standards (e.g., deuterated analogs) for quantitative recovery assessments .
Q. What are the challenges in synthesizing this compound analogs for functional studies?
- Stereochemical control : Use asymmetric catalysis or chiral pool synthesis to replicate natural configurations.
- Oxidative instability : Conduct reactions under inert atmospheres and characterize products immediately.
- Validate bioactivity through comparative assays with natural this compound .
Advanced Research Questions
Q. How can conflicting data on this compound’s ecological roles be systematically addressed?
- Field vs. lab studies : Combine in situ sampling (e.g., diatom bloom monitoring) with controlled mesocosm experiments to isolate variables.
- Multi-omics integration : Correlate this compound production with metatranscriptomic data to identify environmental triggers.
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish causal relationships from observational correlations .
Q. What experimental designs are optimal for studying this compound’s defensive properties against herbivores?
- Bioassays : Expose amphipods or copepods to this compound-enriched diatom extracts and quantify feeding inhibition.
- Dose-response analyses : Use microfluidic devices to deliver precise concentrations while monitoring behavioral changes.
- Comparative studies : Test this compound alongside other diatom oxylipins to assess specificity .
Q. How can enzyme specificity (e.g., 12-LOX vs. 9-LOX) be mechanistically probed in this compound biosynthesis?
- Site-directed mutagenesis : Modify LOX active sites to alter regioselectivity (e.g., converting 12-LOX to 9-LOX activity).
- Kinetic isotope effects (KIE) : Compare ²H- or ¹⁸O-labeled substrates to elucidate catalytic mechanisms.
- Structural biology : Resolve LOX-HPL complex structures via cryo-EM or X-ray crystallography .
Q. What strategies resolve uncertainties about this compound’s role as a diatom pheromone?
- Chemotaxis assays : Use microcapillary setups to test this compound’s attraction/repulsion effects on diatom gametes.
- Gene knockout models : CRISPR-Cas9-edited diatom strains lacking LOX/HPL genes can clarify pheromone dependence.
- Cross-species comparisons : Analyze this compound production in diatoms with varying reproductive strategies .
Q. How can researchers differentiate this compound’s direct bioactivity from indirect ecological effects?
- Fractionation studies : Isolate this compound from co-occurring metabolites and test bioactivity individually.
- Synergistic assays : Reconstruct natural chemical mixtures to identify additive or antagonistic interactions.
- Ecological modeling : Incorporate this compound concentration gradients into population dynamics simulations .
Q. What methodologies address the oxidative instability of this compound during long-term experiments?
- Antioxidant additives : Include BHT or ascorbic acid in storage buffers to prevent degradation.
- Real-time monitoring : Use inline UV-Vis or fluorescence probes during assays to track compound integrity.
- Low-temperature workflows : Perform extractions and analyses at 4°C or under liquid nitrogen .
Methodological Best Practices
- Data transparency : Publish raw chromatograms, NMR spectra, and enzyme kinetics curves as supplementary materials to enable replication .
- Interdisciplinary collaboration : Engage marine ecologists, enzymologists, and analytical chemists to address multifaceted research questions .
- Ethical reporting : Avoid overstating ecological significance without mechanistic evidence; use caveats like "potential role" or "preliminary data suggests" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
